molecular formula C9H8ClNS B022381 2-(1-Chloroethyl)-1,3-benzothiazole CAS No. 110704-27-3

2-(1-Chloroethyl)-1,3-benzothiazole

Cat. No.: B022381
CAS No.: 110704-27-3
M. Wt: 197.69 g/mol
InChI Key: RZSLIFPQFDTXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloroethyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)benzothiazole typically involves the reaction of 2-aminobenzenethiol with 1-chloroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(1-Chloroethyl)benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(1-Chloroethyl)benzothiazole .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-(1-aminoethyl)benzothiazole, 2-(1-thioethyl)benzothiazole, and 2-(1-alkoxyethyl)benzothiazole.

    Oxidation Reactions: Products include 2-(1-chloroethyl)benzothiazole sulfoxide and 2-(1-chloroethyl)benzothiazole sulfone.

    Reduction Reactions: Products include dihydro-2-(1-chloroethyl)benzothiazole.

Scientific Research Applications

2-(1-Chloroethyl)benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)benzothiazole
  • 2-(1-Iodoethyl)benzothiazole
  • 2-(1-Methylethyl)benzothiazole

Uniqueness

2-(1-Chloroethyl)benzothiazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro compound is more stable and less reactive, making it suitable for specific applications where controlled reactivity is desired. Additionally, the chloro compound’s electronic properties differ from those of its methylethyl analog, leading to variations in its interaction with biological targets .

Properties

CAS No.

110704-27-3

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-(1-chloroethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3

InChI Key

RZSLIFPQFDTXPX-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2S1)Cl

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)Cl

Synonyms

Benzothiazole, 2-(1-chloroethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-benzothiazolyl)ethanol (2.5 g) prepared according to J. Indian Chem. Soc., 566 (1974) in methylene chloride (50 ml) was added thionyl chloride (3.32 g) and the resulting solution stirred at room temperature for 1 hour. The solution was poured onto ice-water (100 ml) and the organic extract separated. This extract was washed with aqueous bicarbonate (10 ml of a 5% solution) and then with water (50 ml). The methylene chloride layer was dried over anhydrous magnesium sulfate and evaporated to a light yellow oil (2.08 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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